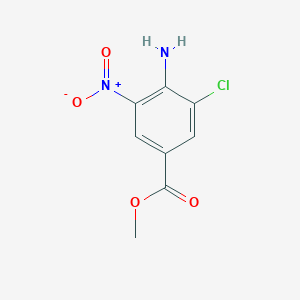

Methyl 4-Amino-3-chloro-5-nitrobenzoate

CAS No.: 863886-04-8

Cat. No.: VC2624018

Molecular Formula: C8H7ClN2O4

Molecular Weight: 230.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863886-04-8 |

|---|---|

| Molecular Formula | C8H7ClN2O4 |

| Molecular Weight | 230.6 g/mol |

| IUPAC Name | methyl 4-amino-3-chloro-5-nitrobenzoate |

| Standard InChI | InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3 |

| Standard InChI Key | ZJFONSIKILEGMQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] |

Introduction

Chemical Identity and Physical Properties

Methyl 4-Amino-3-chloro-5-nitrobenzoate (CAS: 863886-04-8) is an aromatic compound characterized by multiple functional groups strategically positioned on a benzoate scaffold. Its molecular structure incorporates an amino group (electron-donating), chloro and nitro groups (electron-withdrawing), and a methyl ester functionality, creating a molecule with interesting electronic distribution and chemical reactivity .

Basic Identification Parameters

The following table summarizes the key identification parameters for Methyl 4-Amino-3-chloro-5-nitrobenzoate:

| Parameter | Value |

|---|---|

| CAS Number | 863886-04-8 |

| Molecular Formula | C8H7ClN2O4 |

| Molecular Weight | 230.6 g/mol |

| IUPAC Name | Methyl 4-amino-3-chloro-5-nitrobenzoate |

| MDL Number | MFCD09842615 |

| Chemical Family | Substituted benzoate esters |

Physical Properties

The physical properties of Methyl 4-Amino-3-chloro-5-nitrobenzoate are essential for understanding its behavior in various applications:

| Property | Characteristic |

|---|---|

| Physical State at 20°C | Solid |

| Melting Point | 110-114°C |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and other organic solvents |

| Storage Conditions | Room temperature, in a dry place |

| Stability | Stable under normal conditions |

Applications in Research and Industry

Methyl 4-Amino-3-chloro-5-nitrobenzoate finds applications across several domains due to its unique structural features and chemical reactivity.

Pharmaceutical Research

The compound serves as a valuable intermediate in pharmaceutical development:

-

Drug Discovery: It functions as a precursor for synthesizing bioactive molecules, particularly in antimicrobial or anticancer drug development.

-

Structure-Activity Relationship Studies: The compound's amine, chloro, and nitro groups provide opportunities for derivatization to explore structure-activity relationships in medicinal chemistry.

-

Building Block: It serves as a building block in the synthesis of more complex pharmaceutical compounds .

Agrochemical Applications

Similar benzoate derivatives are employed in agricultural chemistry:

-

Herbicide Development: Related compounds serve as intermediates in herbicide synthesis.

-

Fungicide Research: The compound's structure makes it potentially valuable in developing fungicidal agents.

-

Pesticide Formulations: The unique electronic properties may contribute to its utility in pesticide development pathways.

Materials Science

The electronic properties of Methyl 4-Amino-3-chloro-5-nitrobenzoate make it suitable for materials applications:

-

Dye Development: The electron-withdrawing nitro and chloro groups, combined with the electron-donating amino group, create an electronic distribution suitable for chromophore design.

-

Polymer Chemistry: The compound may serve as a monomer or modifier in specialty polymer synthesis, contributing to materials with specific electronic or optical properties.

-

Electronic Materials: The push-pull electronic system may be exploited in materials with interesting electronic behaviors.

Stock Solution Preparation

The following table provides guidance for preparing stock solutions of Methyl 4-Amino-3-chloro-5-nitrobenzoate at various concentrations, which is essential information for researchers working with this compound :

| Desired Concentration | Amount of Compound | ||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 4.3363 mL | 21.6816 mL | 43.3633 mL |

| 5 mM | 0.8673 mL | 4.3363 mL | 8.6727 mL |

| 10 mM | 0.4336 mL | 2.1682 mL | 4.3363 mL |

When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility characteristics. DMSO is often used as a primary solvent for this type of compound. Once prepared, stock solutions should be stored in separate aliquots to avoid repeated freezing and thawing, which could compromise stability .

| Hazard Type | Classification |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H302 - Harmful if swallowed H315 - Causes skin irritation H319 - Causes serious eye irritation H335 - May cause respiratory irritation |

Precautionary Measures

When working with Methyl 4-Amino-3-chloro-5-nitrobenzoate, the following precautionary measures should be observed :

-

Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection (P280).

-

Exposure Response: If swallowed, immediately call a poison center or doctor/physician (P301+P310).

-

Inhalation Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).

-

Workplace Requirements: Use only outdoors or in a well-ventilated area (P271).

-

Hygiene Practices: Wash skin thoroughly after handling (P264).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume